Endocrine Profiling: dBPS Exhibits Antiandrogenic Activity Distinct from Bisphenol F Glucocorticoid Agonism
In a comprehensive reporter gene assay using the human breast carcinoma MDA-kb2 cell line, 4,4′-sulfonylbis(2-methylphenol) (dBPS) was identified as a novel antiandrogen, while bisphenol F was concurrently found to act as a glucocorticoid agonist [1]. This divergent activity profile highlights dBPS's distinct endocrine fingerprint relative to other bisphenol analogs.
| Evidence Dimension | Endocrine Receptor Activity |
|---|---|
| Target Compound Data | Antiandrogen |
| Comparator Or Baseline | Bisphenol F: Glucocorticoid agonist |
| Quantified Difference | Qualitative difference in receptor modulation class |
| Conditions | MDA-kb2 cell line reporter gene assay |
Why This Matters
For toxicological screening and regulatory compliance studies, selecting dBPS over bisphenol F ensures the correct antiandrogenic reference signal, preventing misclassification of endocrine activity in bisphenol analog assessments.
- [1] Kolšek, K., et al. Toxicol. In Vitro 2015, 29 (1), 144–153. Screening of bisphenol A, triclosan and paraben analogues as modulators of the glucocorticoid and androgen receptor activities. View Source
